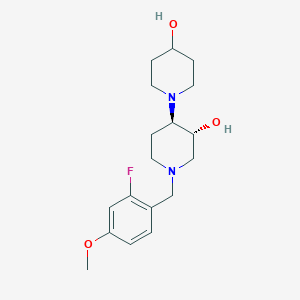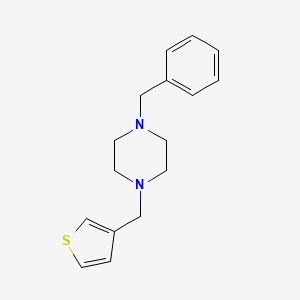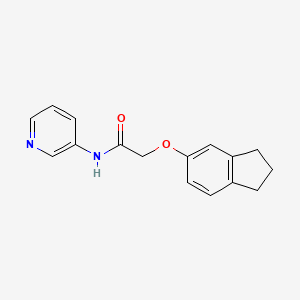![molecular formula C15H13N3O2S B5016156 methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)
methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate, also known as MTPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been investigated for its potential as a drug transporter and as a modulator of drug metabolism.
Mechanism of Action
The mechanism of action of methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate is not fully understood, but it is believed to act by modulating various cellular pathways, including signaling pathways and metabolic pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and monoamine oxidase, which are involved in inflammation and neurodegeneration, respectively. This compound has also been shown to modulate the activity of various transporters, including P-glycoprotein, which is involved in drug resistance.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This compound has also been shown to scavenge reactive oxygen species and prevent oxidative damage to cells. In addition, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
Methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, including its relatively high cost and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its role in cellular pathways and metabolic processes. Additionally, the use of this compound as a tool for studying protein-ligand interactions and enzyme kinetics may lead to the discovery of new drug targets and therapeutic agents.
Synthesis Methods
Methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate can be synthesized through a multi-step process involving the reaction of 2-mercaptothiazole with 3-bromoanisole, followed by the reaction of the resulting product with 1H-pyrazole-1-acetic acid. The final step involves the methylation of the resulting product using methyl iodide. This synthesis method has been reported to produce high yields of this compound with excellent purity.
properties
IUPAC Name |
methyl 2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-14(19)10-18-7-5-13(17-18)11-3-2-4-12(9-11)15-16-6-8-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNLJWJDGZXNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5016079.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016080.png)


![ethyl {5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5016120.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5016128.png)
![3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B5016135.png)





![(2R*,6S*)-4-({1-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-1H-tetrazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5016181.png)
![[(3-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5016191.png)